1-(3,4-difluorophenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
説明
BenchChem offers high-quality 1-(3,4-difluorophenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-difluorophenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-(3,4-difluorophenyl)-N-(3,4-dimethylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O/c1-14-5-7-17(12-15(14)2)25-22(28)27-11-10-26-9-3-4-20(26)21(27)16-6-8-18(23)19(24)13-16/h3-9,12-13,21H,10-11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEAJORHHPXSAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(3,4-Difluorophenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound that has attracted attention for its potential biological activities. This article reviews the current understanding of its biological effects, including mechanisms of action and therapeutic potentials.
- Molecular Formula : C21H18F2N2O2
- Molecular Weight : 368.38 g/mol
- CAS Number : 242797-44-0
Research indicates that this compound exhibits several biological activities, primarily through its interaction with specific cellular pathways:
- Cytokine Inhibition : The compound has been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNFα) release in microglial cells, suggesting anti-inflammatory properties .
- Neuroprotective Effects : It has demonstrated protective effects against neuronal degeneration in various in vitro and in vivo models, potentially through the inhibition of dual leucine zipper kinase (DLK), a regulator of neuronal health .
1. Anti-inflammatory Activity
The compound's ability to inhibit TNFα release indicates significant anti-inflammatory properties. This activity is crucial for conditions characterized by excessive inflammation, such as neurodegenerative diseases.
2. Neuroprotection
In studies involving animal models of neurodegeneration, the compound displayed dose-dependent activity that protects neurons from degeneration. This effect is attributed to its selective inhibition of DLK, which is implicated in neuronal cell death .
3. Cytokine Modulation
The compound also modulates cytokine release in human monocytes exposed to HIV-1 Tat protein. This suggests a potential role in managing viral infections and related inflammatory responses .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3,4-difluorophenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step pathways:
Core Formation : Construct the pyrrolo[1,2-a]pyrazine core via palladium-catalyzed intramolecular cyclization of precursor amides .
Substituent Introduction : Introduce the 3,4-difluorophenyl and 3,4-dimethylphenyl groups using Ullmann coupling or Buchwald-Hartwig amidation under inert conditions .
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/dichloromethane) to isolate the product .
- Key Challenges : Minimizing byproducts during cyclization and ensuring regioselectivity in substituent placement .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., dihydropyrrolo ring protons at δ 3.2–4.1 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 424.1782) .
- Infrared (IR) Spectroscopy : Detects carboxamide C=O stretching (~1650 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹) .
Q. What physicochemical properties are pivotal for experimental design?
- Methodological Answer :
- Solubility : Assess in DMSO (typical for biological assays) and aqueous buffers (pH 7.4) via shake-flask method .
- LogP : Determine using reversed-phase HPLC to predict membrane permeability (expected LogP ~3.5 due to fluorophenyl/dimethylphenyl groups) .
- Stability : Conduct accelerated degradation studies under varying pH (1–10) and temperatures (25–60°C) to identify labile sites (e.g., carboxamide hydrolysis) .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and purity?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂/Xantphos vs. PdCl₂(dtbpf) for cyclization efficiency (targeting >80% yield) .
- Solvent Optimization : Compare DMF (high polarity) vs. THF (low boiling point) for amide coupling kinetics .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yield .
- Data-Driven Approach : Use Design of Experiments (DoE) to model interactions between temperature, catalyst loading, and solvent ratios .
Q. How should contradictory results in biological activity assays be resolved?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition IC₅₀) across multiple concentrations (0.1–100 µM) to rule out false positives .
- Orthogonal Assays : Confirm cytotoxicity (MTT assay) vs. target-specific activity (e.g., kinase profiling panels) to distinguish off-target effects .
- Structural-Activity Relationship (SAR) : Compare analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify critical pharmacophores .
Q. What computational strategies predict target interactions and metabolic pathways?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to CNS targets (e.g., serotonin receptors) based on pyrrolopyrazine scaffold flexibility .
- Metabolite Prediction : Employ Schrödinger’s MetaSite to identify Phase I/II metabolites (e.g., demethylation or glucuronidation sites) .
- MD Simulations : Simulate ligand-receptor complexes (100 ns trajectories) to assess binding stability under physiological conditions .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
